2-Fluoro-6-(2,2,2-trifluoroethyl)aniline
Description
2-Fluoro-6-(2,2,2-trifluoroethyl)aniline is a fluorinated aromatic amine with the molecular formula C₈H₆F₄N and a molecular weight of 210.14 g/mol. The compound features a fluorine substituent at the 2-position and a 2,2,2-trifluoroethyl group at the 6-position of the aniline ring. The trifluoroethyl group introduces significant electron-withdrawing effects, while the fluorine atom further modulates electronic distribution. These features are critical in pharmaceutical and agrochemical applications, where fluorine substituents enhance metabolic stability and bioavailability .
Properties
Molecular Formula |
C8H7F4N |
|---|---|
Molecular Weight |
193.14 g/mol |
IUPAC Name |
2-fluoro-6-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c9-6-3-1-2-5(7(6)13)4-8(10,11)12/h1-3H,4,13H2 |
InChI Key |
LYOMXRTVTHFQHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(2,2,2-trifluoroethyl)aniline typically involves the introduction of fluoro and trifluoroethyl groups onto an aniline ring. One common method involves the reaction of 2-fluoroaniline with 2,2,2-trifluoroethyl iodide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(2,2,2-trifluoroethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro and trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-6-(2,2,2-trifluoroethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The fluoro and trifluoroethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The table below compares 2-Fluoro-6-(2,2,2-trifluoroethyl)aniline with analogous compounds, focusing on substituent groups, molecular weights, and functional distinctions:
Key Differences and Implications
Electronic Effects: The trifluoroethyl group (-CF₂CF₃) in the target compound provides stronger electron-withdrawing effects compared to -CF₃ (as in ) or -CH₃ (). This reduces the basicity of the amine group, improving membrane permeability and bioavailability .
Steric and Metabolic Considerations :
- Bromo substituents () introduce steric bulk and may slow metabolic degradation due to their larger atomic radius. However, they increase molecular weight significantly (e.g., 274.02 g/mol vs. 210.14 g/mol for the target compound).
- Methoxy groups () are electron-donating, which can counteract the electron-withdrawing effects of fluorine or trifluoromethyl groups, altering reactivity in cross-coupling reactions .
Synthetic Accessibility :
- The synthesis of 2-Fluoro-6-(2,2,2-trifluoroethyl)aniline likely involves multi-step fluorination and alkylation processes, similar to methods described for related compounds (e.g., Pd-catalyzed cross-coupling in ).
- In contrast, 2-Fluoro-6-methylaniline () is simpler to synthesize due to the absence of trifluoroethyl groups, reducing costs and purification challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
